2-(2,3-Dichlorophenyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8Cl2N2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
InChI Key |
KEVVEUABVWJKRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 2 2,3 Dichlorophenyl Quinazoline and Quinazoline Derivatives
Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring system can be achieved through several distinct pathways, each with its own set of advantages and limitations.
Conventional Multistep Synthetic Pathways
A widely used precursor for substituted quinazolines is 2,4-dichloroquinazoline, which can be prepared from anthranilic acid. The process involves the reaction of anthranilic acid with potassium cyanate (B1221674) to form 2,4-quinazolinedione, followed by a chlorination reaction. This dichloro-derivative serves as a versatile intermediate for introducing various substituents at the C-2 and C-4 positions through nucleophilic substitution reactions.
Atom-Economical and Multicomponent Reaction (MCR) Strategies
In the pursuit of more efficient and environmentally friendly synthetic methods, atom-economical and multicomponent reactions (MCRs) have gained significant traction. MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. This approach offers several advantages, including reduced reaction times, lower waste generation, and the ability to rapidly generate diverse molecular scaffolds.
Several MCR strategies have been developed for the synthesis of quinazolines and their derivatives. For example, 2,4-disubstituted-1,2-dihydroquinazolines can be synthesized through a microwave-assisted MCR of aromatic aldehydes and 2-aminobenzophenone (B122507) using urea (B33335) as an ammonia (B1221849) source. openmedicinalchemistryjournal.com Another example involves the four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation to produce substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com The Biginelli reaction has also been adapted for the synthesis of quinazoline-2,5-diones. openmedicinalchemistryjournal.com Furthermore, the Ugi four-component reaction (Ugi-4CR) has been employed in a two-step protocol to rapidly synthesize diverse substituted polycyclic quinazolinones. openmedicinalchemistryjournal.com
The following table provides examples of MCRs used in the synthesis of quinazoline derivatives, highlighting the versatility of this approach.
| Reaction Type | Starting Materials | Product | Key Features |
| Microwave-assisted MCR | Aromatic aldehydes, 2-aminobenzophenone, Urea | 2,4-Disubstituted-1,2-dihydroquinazolines | Use of microwave irradiation, urea as ammonia source. openmedicinalchemistryjournal.com |
| Four-component reaction | Aldehydes, Cycloketones, Cyanoamides | Substituted quinazoline-carbonitriles | Microwave-assisted, high atom economy. openmedicinalchemistryjournal.com |
| Ugi-4CR based protocol | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Polycyclic quinazolinones | Two-step process involving Ugi reaction and subsequent annulation. openmedicinalchemistryjournal.com |
| Biginelli-like reaction | Isatoic anhydride, Amines, Orthoesters | 2,3-Disubstituted quinazolin-4(3H)-ones | Catalyst and solvent-free conditions, high yields. organic-chemistry.org |
Cyclization Reaction Mechanisms
The final and often crucial step in many quinazoline syntheses is the cyclization reaction that forms the heterocyclic ring. The mechanism of this step can vary depending on the starting materials and reaction conditions.
A common pathway involves the condensation of a 2-amino-substituted benzene (B151609) derivative with a suitable carbonyl compound or its equivalent. For instance, the reaction of 2-aminobenzylamine with an aldehyde initially forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline. The reaction of 2-aminobenzaldehydes with amines, catalyzed by iodine with oxygen as the oxidant, proceeds through a C-H bond amination followed by cyclization.
In the synthesis of quinazolinones from 2-aminobenzamide (B116534) and aldehydes, the reaction can proceed through the formation of a diamide (B1670390) intermediate, which then undergoes intramolecular nucleophilic addition promoted by a base.
Transition-metal-free approaches have also been developed. For example, a base-mediated cyclization of 2-nitrobenzyl alcohol with benzylamine (B48309) has been demonstrated, involving an intramolecular redox process. orgsyn.org
Derivatization and Functionalization Strategies at Key Positions
Once the quinazoline core is formed, further derivatization allows for the introduction of various functional groups at specific positions, which is crucial for tuning the molecule's biological activity.
Introduction of the Dichlorophenyl Moiety at C-2
The introduction of an aryl group, such as the 2,3-dichlorophenyl moiety, at the C-2 position of the quinazoline ring is a key step in the synthesis of the target compound. Several methods can be employed for this C-2 arylation.
One of the most common and versatile methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-chloroquinazoline (B1345744) with an appropriately substituted arylboronic acid, in this case, (2,3-dichlorophenyl)boronic acid, in the presence of a palladium catalyst and a base. The efficiency of this reaction can be influenced by the choice of catalyst, ligand, base, and solvent.
Alternatively, copper-catalyzed reactions have also been utilized for the synthesis of 2-arylquinazolines. These methods can involve the reaction of 2-halobenzonitriles with arylboronic acids or the reaction of 2-arylindoles with amines.
Another approach involves the reaction of 2-aminobenzonitriles with organometallic reagents. For example, the reaction of a 2-aminobenzonitrile (B23959) with a Grignard reagent, such as (2,3-dichlorophenyl)magnesium bromide, would form an intermediate ortho-aminoketimine, which can then be cyclized to the desired 2-arylquinazoline.
The table below summarizes some common methods for the synthesis of 2-arylquinazolines, which are applicable for the introduction of the 2,3-dichlorophenyl group.
| Method | Starting Materials | Catalyst/Reagents | General Yields |
| Palladium-catalyzed Suzuki Coupling | 2-Chloroquinazoline, (Aryl)boronic acid | Pd(OAc)₂, PPh₃, Base | Good to excellent |
| Copper-catalyzed Reaction | 2-Arylindoles, Amines/Ammonium (B1175870) | Copper catalyst, Oxidant | Up to 99% nih.gov |
| Reaction with Grignard Reagents | 2-Aminobenzonitrile, Aryl magnesium bromide | - | - |
| Condensation Reaction | 2-Aminobenzylamine, Aryl aldehyde | Oxidant (e.g., I₂, O₂) | Good |
Substituent Effects and Regioselectivity in Quinazoline Synthesis
The position and electronic nature of substituents on the starting materials can significantly influence the course and outcome of quinazoline synthesis, particularly in terms of regioselectivity.
In the case of disubstituted quinazolines, such as those with chloro groups at both the C-2 and C-4 positions, nucleophilic aromatic substitution (SNAr) reactions often show a high degree of regioselectivity. The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This allows for the selective functionalization of the C-4 position first, followed by modification at the C-2 position under potentially harsher conditions or with a different catalyst system.
The electronic properties of the substituents on the aryl ring being introduced at C-2 can also affect the reaction. Electron-donating groups on the arylboronic acid in a Suzuki coupling may facilitate the reaction, while strong electron-withdrawing groups might hinder it. Similarly, in multicomponent reactions, the electronic nature of the aldehyde and other components can influence the yield and purity of the final product. For instance, in some palladium-catalyzed three-component reactions for the synthesis of 4-arylquinazolines, bromo and iodo groups are well-tolerated.
The choice of catalyst and reaction conditions is also critical in controlling regioselectivity. For example, in the palladium-catalyzed functionalization of thiazolo[5,4-f]quinazolin-9(8H)-one, the regioselective C-2 and C-7 arylation can be controlled by a judicious choice of coupling partners and bases without the need for additional directing groups.
Catalytic Systems in Quinazoline Synthesis (e.g., Metal-Mediated, Metal-Free Approaches)
The synthesis of the quinazoline scaffold is greatly facilitated by a variety of catalytic systems. These methods offer significant advantages in terms of efficiency, selectivity, and substrate scope. Both metal-based and metal-free approaches have been extensively developed.
Metal-Mediated Approaches: Transition-metal-catalyzed reactions are indispensable tools for constructing the quinazoline ring system. frontiersin.org These catalysts often enable reactions under milder conditions and with greater functional group tolerance compared to classical methods. rsc.org Various metals, including copper, palladium, iron, manganese, and cobalt, have been successfully employed.
Copper-catalyzed reactions, for instance, provide a convenient route to quinazolines from readily available starting materials like substituted (2-bromophenyl)methylamines and amides or amidine hydrochlorides. organic-chemistry.org These processes often involve sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org Iron, being abundant and less toxic, is an attractive catalyst. FeCl₂ has been used to catalyze the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.com Similarly, earth-abundant manganese has been used in acceptorless dehydrogenative coupling (ADC) reactions of 2-aminobenzyl alcohols with amides or nitriles to produce 2-substituted quinazolines. frontiersin.orgmdpi.com Cobalt catalysts have also proven effective in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles. organic-chemistry.org
| Catalyst System | Reactants | Conditions | Yield | Reference |
| CuBr | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Air (oxidant) | Good | organic-chemistry.org |
| Cu(OAc)₂ | o-Aminoketones, Phenacyl azides | Et₃N (base), Acetonitrile (B52724), RT | 60-85% | frontiersin.org |
| FeCl₂·4H₂O | (2-Aminophenyl)methanols, Benzamides | Phenanthroline (ligand), CsOH·H₂O, Toluene, 130°C | 43-92% | nih.gov |
| α-MnO₂ | 2-Aminobenzylamines, Alcohols | TBHP, Chlorobenzene, 80°C | 59-91% | nih.gov |
| Mn(I)-pincer complex | 2-Aminobenzyl alcohols, Benzonitriles | KOtBu, Xylene, 140°C | 33-86% | nih.gov |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones/Nitriles | Mild conditions | Good | organic-chemistry.org |
| Ag₄₈Pd₅₂/WO₂.₇₂ NPs | 2-Nitroacetophenone, Aldehydes, Ammonium formate | Dioxane/Water, 60°C | 88-99% | frontiersin.org |
Metal-Free Approaches: In line with the principles of green chemistry, transition-metal-free synthesis has emerged as a valuable alternative. mdpi.com These methods avoid the cost and potential toxicity associated with residual metals in the final products. researchgate.net
Molecular iodine is a simple yet effective catalyst for the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant under solvent-free conditions. organic-chemistry.orgmdpi.com Organocatalysts, such as salicylic (B10762653) acid derivatives, have been used for the oxidative condensation of o-aminobenzylamines and benzylamines. frontiersin.org For example, 4,6-dihydoxysalicylic acid, in the presence of a Lewis acid like BF₃·Et₂O, catalyzes the formation of 2-arylquinazolines using atmospheric oxygen as the oxidant. mdpi.comfrontiersin.org Other approaches include base-promoted cyclocondensation reactions, which offer a direct pathway that avoids oxidation steps and simplifies product isolation. rsc.org
| Catalyst/Promoter | Reactants | Conditions | Yield | Reference |
| **Molecular Iodine (I₂) ** | 2-Aminobenzylamine, N-mono substituted benzylamines | O₂ balloon, 80°C, Solvent-free | 56-90% | mdpi.com |
| 4,6-Dihydoxysalicylic acid | o-Aminobenzylamines, Benzylamines | BF₃·Et₂O, DMSO, O₂, 90°C | 17-81% | mdpi.com |
| o-Iodoxybenzoic acid (IBX) | o-Aminobenzylamine, Aldehydes | Mild conditions | Very Good | organic-chemistry.org |
| K₂CO₃ | 2-Aminobenzamides, Benzoyl chlorides | PEG-200, Mild conditions | 70-99% | rsc.org |
| Excess Aldehyde | 2-Aminobenzamides, Aldehydes | Water, No additives | --- | rsc.org |
Modern Synthetic Advancements and Methodological Innovations
Recent innovations in synthetic chemistry have focused on increasing efficiency, reducing environmental impact, and simplifying reaction procedures. These advancements are highly applicable to the synthesis of quinazolines.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a powerful and effective energy source in organic synthesis, offering a green alternative to conventional heating. nih.govfrontiersin.orgnih.gov The primary advantages of MAOS include dramatic reductions in reaction times (from hours to minutes), improved reaction yields, cleaner reaction profiles, and lower energy consumption. nih.govchemicaljournals.comresearchgate.net The rapid and uniform heating provided by microwaves often minimizes the formation of side products. chemicaljournals.com
This technology has been successfully applied to various quinazoline syntheses. For instance, the Niementowski reaction, a classical method for preparing quinazolinones, is significantly accelerated under microwave irradiation in solvent-free conditions. nih.govfrontiersin.org Similarly, catalyst- and solvent-free synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium acetate (B1210297) proceeds in minutes with high yields under microwave heating. nih.gov The use of supported reagents, like acidic alumina (B75360) or montmorillonite (B579905) K-10 clay, in combination with microwaves can further enhance reaction efficiency in solvent-free protocols. nih.govfrontiersin.org
| Reactants | Catalyst/Conditions | Method | Time | Yield | Reference |
| Anthranilic acid, Formamide | Montmorillonite K-10 | MAOS, Solvent-free | 4 min | High | nih.govfrontiersin.org |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | None | MAOS, Solvent-free | Minutes | 70-91% | nih.gov |
| 2-Aminophenyl carbonyls, Nitriles | TMSOTf | MAOS | 10 min | 72-78% | mdpi.comfrontiersin.org |
| 2-(Aminoaryl)alkanone O-phenyl oximes, Aldehydes | emimPF₆, ZnCl₂ | MAOS, Toluene | --- | 71-91% | nih.govfrontiersin.org |
Solvent-Free and Environmentally Conscious Methodologies
Green chemistry principles encourage the reduction or elimination of hazardous substances, including organic solvents. magnusconferences.com Solvent-free, or solid-state, reactions are a cornerstone of this approach, often offering benefits such as operational simplicity, reduced waste, and easy product isolation. frontiersin.orgtandfonline.com
Many modern quinazoline syntheses are designed to be environmentally conscious. As mentioned, microwave-assisted reactions are frequently performed under solvent-free conditions. frontiersin.org For example, a one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium acetate proceeds without any catalyst or solvent to give quinazolines in excellent yields. nih.gov The use of water as a green solvent is another important strategy. rsc.org Recently, a transition-metal-free synthesis of quinazolinones was developed using polyethylene (B3416737) glycol (PEG-200) as a recyclable and benign reaction medium. rsc.org These methods not only reduce the ecological footprint but also enhance cost-effectiveness and safety. magnusconferences.com
Application of Ionic Liquids in Quinazoline Synthesis
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable nature. acs.orgnih.gov They can act as acidic, basic, or even magnetic catalysts, depending on their structure. nih.govresearchgate.net
In quinazoline synthesis, ILs can serve dual roles as both the solvent and the catalyst. researchgate.net For example, a Brønsted acidic ionic liquid, [NMP]HSO₄, has been used to catalyze the reaction between aminobenzonitriles and other nitriles, offering advantages like self-catalysis and a simple workup. researchgate.net Basic imidazolium-based ionic liquids have been shown to be excellent catalysts and surfactants for the condensation of 2-aminobenzonitrile with ketones in aqueous media. nih.govbohrium.com Nanoporous TiO₂ supported by an ionic liquid bridge has also been reported as a highly efficient and reusable heterogeneous catalyst for quinazoline synthesis under solvent-free conditions. tandfonline.com
| Ionic Liquid/Catalyst System | Reactants | Role of IL | Conditions | Yield | Reference |
| [NMP]HSO₄ | Diethyl 3-aminobenzene-1,2-dicarboxylate, Benzonitrile | Acidic Catalyst, Solvent | 1.5 hours | 91% | researchgate.net |
| [PRIm][OH] | 2-Aminobenzonitrile, Cyclohexanone | Basic Catalyst, Surfactant | Aqueous medium | High | nih.gov |
| bmim[FeCl₄] | 2-Aminobenzophenone, Benzaldehyde, NH₄OAc | Magnetic Catalyst | 40°C, 2.5 h | 86-95% | nih.gov |
| TiO₂-[bip]-NH₂⁺ HSO₄⁻ | o-Aminobenzophenone, Aldehyde, NH₄OAc | Heterogeneous Catalyst | 120°C, Solvent-free | Excellent | nih.govtandfonline.com |
| emimPF₆ | 2-(Aminoaryl)alkanone O-phenyl oximes, Aldehydes | Catalyst | MAOS, Toluene | 71-91% | nih.govfrontiersin.org |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(2,3-Dichlorophenyl)quinazoline provides information on the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the protons on the quinazoline (B50416) core and the dichlorophenyl substituent.
Expected Proton Signals:
Quinazoline Ring Protons: The four protons on the unsubstituted benzene (B151609) ring portion of the quinazoline moiety (positions 5, 6, 7, and 8) would typically appear as a complex multiplet system in the aromatic region (approximately 7.5-8.5 ppm). The proton at position 4 is a singlet and is expected to be the most downfield-shifted proton of the quinazoline ring system due to the influence of the adjacent nitrogen atoms.
Dichlorophenyl Ring Protons: The three protons on the 2,3-dichlorophenyl ring would also resonate in the aromatic region. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are determined by their position relative to the chloro substituents and the point of attachment to the quinazoline ring.
While specific experimental data for this compound is not available, analysis of closely related compounds such as 2-phenylquinazoline (B3120039) shows characteristic signals, including a singlet for the proton at position 9 (analogous to position 4 in standard nomenclature) around 9.4-9.5 ppm and a series of multiplets for the other aromatic protons between 7.5 and 8.7 ppm. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all unique carbon atoms in the molecule.
Expected Carbon Signals:
Quinazoline Ring Carbons: The quinazoline scaffold contains ten carbon atoms. The spectrum would show distinct signals for these carbons, with the carbons adjacent to nitrogen atoms (C2 and C4) appearing at lower field (higher ppm values, typically >150 ppm).
Dichlorophenyl Ring Carbons: The six carbons of the dichlorophenyl ring will also produce distinct signals. The carbons directly bonded to the chlorine atoms will be significantly influenced, and their chemical shifts can confirm the substitution pattern.
For the parent 2-phenylquinazoline, characteristic ¹³C NMR signals appear at approximately 161.1 ppm (C2) and 160.5 ppm (C4). rsc.org For this compound, the specific shifts would be modulated by the electronic effects of the chlorine atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to trace the connectivity of protons within the quinazoline and dichlorophenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between different fragments of the molecule, such as linking the protons on the dichlorophenyl ring to the carbons of the quinazoline core, and for assigning quaternary (non-protonated) carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₈Cl₂N₂), the expected monoisotopic mass is approximately 274.0115 Da. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would also be observable, providing further confirmation of the compound's identity. While specific HRMS data for the target compound is not available, similar quinazolinone derivatives have been successfully characterized using this technique. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=N Stretching: Vibrations from the carbon-nitrogen double bonds within the quinazoline ring, typically in the 1620-1550 cm⁻¹ region.
C=C Stretching: Aromatic ring stretching vibrations, usually appearing as a series of peaks between 1600 and 1450 cm⁻¹.
Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹.
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹, which can help confirm the presence of the chloro substituents.
Data from related quinazolinone structures show characteristic peaks for C=O and N-H stretching, which would be absent in the target compound, while the aromatic C=C and C=N absorptions are present. rsc.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are pivotal in the separation, identification, and purification of chemical compounds. The principles of chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, both TLC and HPLC offer distinct advantages in its analytical characterization.
Thin Layer Chromatography serves as a rapid, qualitative, and often semi-quantitative method to assess the purity of a sample and to determine the appropriate solvent system for a larger scale separation. In the context of synthesizing and purifying this compound, TLC is instrumental in tracking the conversion of starting materials to the final product.
The selection of the stationary and mobile phases is critical for achieving optimal separation. For quinazoline derivatives, a silica (B1680970) gel plate, a polar stationary phase, is commonly utilized. The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the compounds to be separated. The separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: Illustrative TLC Parameters for Quinazoline Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (e.g., 2:8 v/v) |
| Visualization | UV light (254 nm) |
Note: The mobile phase composition is indicative and would require optimization for this compound to achieve an ideal Rƒ value, typically between 0.3 and 0.7 for good separation.
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, speed, and sensitivity compared to TLC. For the final purity assessment of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time (Rt), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of chromatographic conditions.
Although a dedicated HPLC method for this compound is not detailed in the available public literature, the analysis of structurally similar compounds provides insight into the likely parameters. For example, the analysis of other quinazoline derivatives often employs a C18 column with a gradient elution system, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent concentration. Detection is typically performed using a UV detector at a wavelength where the quinazoline core exhibits strong absorbance.
Table 2: Representative HPLC Conditions for Analysis of Quinazoline Analogs
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These conditions are illustrative and would need to be optimized for the specific analysis of this compound to ensure accurate and reproducible results.
Computational Chemistry and in Silico Investigations of 2 2,3 Dichlorophenyl Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and reactivity. These methods are foundational for predicting how the molecule will behave in a biological system.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. researchgate.net For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP method with a 6-31G basis set, are instrumental in defining chemical descriptors that accurately reflect the molecule's structural details. researchgate.net These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons, which are critical for the molecule's stability and reactivity. nih.gov The geometry of the molecule is optimized to find the lowest energy conformation, providing a realistic model for further computational analysis. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and is centered on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's reactivity and stability. researchgate.netnumberanalytics.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This analysis provides valuable information about the charge transfer interactions, chemical reactivity, and potential biological activities of the compound. researchgate.net For quinazoline derivatives, FMO analysis helps to understand their electronic and optical properties, indicating their potential as reactive and stable compounds. mdpi.com The distribution of HOMO and LUMO across the molecular structure can pinpoint the regions most likely to be involved in chemical reactions. researchgate.net
FMO Analysis Parameters
| Parameter | Description |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. |
Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MESP) map, is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.govchemrxiv.org The EPS map illustrates the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme to represent different charge regions. nih.govscispace.com
Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.gov Green and yellow regions denote areas of intermediate potential. nih.gov For quinazoline derivatives, EPS analysis can reveal the nucleophilic and electrophilic sites, providing insights into their intermolecular interactions and how they might bind to a biological target. mdpi.comresearchgate.net For instance, the negative potential around nitrogen and oxygen atoms suggests these are likely sites for hydrogen bonding. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme, to form a stable complex. nih.govnuv.ac.in This method is crucial for understanding the binding mechanism and predicting the affinity of a compound for its biological target.
Molecular docking simulations have been extensively used to investigate the interaction of quinazoline derivatives with various biological targets. These studies aim to predict the binding modes and affinities of the compounds within the active sites of receptors and enzymes.
Tyrosine Kinases: Quinazoline derivatives are well-known inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov Docking studies help to elucidate how these compounds fit into the ATP-binding pocket of the kinase domain, a key interaction for inhibiting its activity. nih.govnih.gov The binding energy, often calculated in kcal/mol, provides a measure of the affinity of the compound for the receptor. nih.govnih.gov
PARP: Poly(ADP-ribose) polymerase (PARP) is another important target for anticancer drugs. Molecular docking has been used to predict the binding modes of novel quinazoline derivatives as PARP-1 inhibitors. nih.govnih.gov These studies help in designing compounds with improved inhibitory activity. nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and has been a target for the development of anti-inflammatory and anticancer drugs. impactfactor.org Docking studies have been performed to screen quinazoline derivatives for their potential to inhibit COX-2. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The results from these simulations can guide the synthesis of more potent and selective COX-2 inhibitors. researchgate.netnih.gov
AKR1C2: Aldo-keto reductase family 1 member C2 (AKR1C2) is implicated in the metabolism of steroids and prostaglandins (B1171923) and is a target for cancer therapy. While direct docking studies of 2-(2,3-Dichlorophenyl)quinazoline with AKR1C2 are not widely reported, the general applicability of docking for quinazoline derivatives suggests its potential in this area.
GABA and Glycine (B1666218) Receptors: The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for antiepileptic drugs. ijpsdronline.com Molecular docking has been used to design and evaluate quinazolinone derivatives as potential modulators of the GABA-A receptor. ijpsdronline.commdpi.comresearchgate.netnih.govnih.gov Similarly, the glycine receptor, another inhibitory neurotransmitter receptor, represents a potential target for quinazoline-based compounds.
Adenosine (B11128) Receptors: The adenosine A2A receptor is a target for treating neurodegenerative diseases. nih.gov Virtual screening and molecular docking have identified 2-aminoquinazoline (B112073) derivatives as promising A2A receptor antagonists. nih.govnih.gov
Molecular Docking Targets for Quinazoline Derivatives
| Target Receptor/Enzyme | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| Tyrosine Kinases (e.g., EGFR) | Cancer | Quinazolines bind to the ATP-binding site, inhibiting kinase activity. nih.govnih.gov |
| PARP | Cancer | Predicts binding modes to guide the design of potent inhibitors. nih.govnih.gov |
| COX-2 | Inflammation, Cancer | Identifies derivatives with potential for selective COX-2 inhibition. researchgate.netnih.govresearchgate.net |
| GABA-A Receptor | Epilepsy, Anxiety | Designs and evaluates quinazolinones as potential receptor modulators. ijpsdronline.comresearchgate.net |
| Adenosine A2A Receptor | Neurodegenerative Diseases | Identifies quinazolines as promising antagonists. nih.govnih.gov |
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions are key to the stability of the ligand-protein complex and the biological activity of the compound.
Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition and binding of a ligand to its target. In many docked quinazoline derivatives, hydrogen bonds are observed between the nitrogen atoms of the quinazoline ring and specific amino acid residues in the active site. nih.gov
Pi-Pi Stacking: The aromatic rings of the quinazoline scaffold and the phenyl substituent can engage in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine within the binding pocket. nih.gov These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The dichlorophenyl group and other nonpolar parts of the molecule often form hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex. mdpi.com
Pi-Alkyl Interactions: Interactions between the pi-system of the aromatic rings and the alkyl side chains of amino acids such as alanine, valine, and leucine (B10760876) are also frequently observed. nih.gov
By understanding these specific interactions, medicinal chemists can rationally design new derivatives with modified substituents to enhance binding affinity and selectivity for the target protein. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and stability. researchgate.netnih.gov For this compound, MD simulations can elucidate how the molecule behaves in a simulated biological environment, such as in aqueous solution or in complex with a target protein.
During an MD simulation, the trajectory of the molecule is calculated over time by solving Newton's equations of motion. This allows for the analysis of various parameters, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within a protein binding site suggests a stable binding mode, a critical factor for potential drug efficacy. nih.govsemanticscholar.org RMSF analysis, on the other hand, highlights the flexibility of different parts of the molecule. For this compound, higher RMSF values would be expected for the dichlorophenyl group, indicating its rotational mobility.
The stability of the compound in complex with a target protein can also be assessed through the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. nih.gov These simulations can reveal key amino acid residues that are crucial for binding, providing valuable information for the design of more potent analogs. semanticscholar.org
Table 1: Representative Data from a Hypothetical MD Simulation of this compound
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to observe significant conformational changes and binding events. |
| RMSD of Ligand | 1.5 ± 0.3 Å | Indicates that the ligand maintains a stable conformation within the binding pocket of a hypothetical target protein. |
| RMSF of Dichlorophenyl Ring | 2.8 Å | Suggests a higher degree of flexibility in this region of the molecule compared to the quinazoline core. |
| Key Interacting Residues | Met, Leu, Val | Highlights the importance of hydrophobic interactions for binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective drug candidates. nih.gov
In the context of this compound, a QSAR study would typically involve a dataset of quinazoline derivatives with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values against a specific target). nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
For this compound, important descriptors would likely include:
Topological Polar Surface Area (TPSA): A predictor of drug absorption and transport.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the hydrophobicity of the molecule.
Molecular Weight (MW): A fundamental property influencing bioavailability.
Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. biointerfaceresearch.com The predictive power of the model is then validated using internal and external validation techniques. nih.gov The resulting QSAR equation can highlight the positive and negative contributions of different structural features to the biological activity. For instance, the model might reveal that the presence of electron-withdrawing groups at specific positions on the quinazoline ring enhances activity.
Table 2: Hypothetical QSAR Model Equation for a Series of Quinazoline Derivatives
| Model Equation | R² | Q² | Interpretation |
| pIC₅₀ = 0.8LogP - 0.5TPSA + 1.2*(HOMO) + 2.5 | 0.85 | 0.75 | This hypothetical model suggests that higher hydrophobicity (LogP) and a higher HOMO energy level positively contribute to the biological activity, while a larger polar surface area (TPSA) has a negative impact. |
In Silico Prediction of Molecular Properties Relevant to Drug Design Principles
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for success as a therapeutic agent. growingscience.com Several empirical rules and computational models have been developed to evaluate these properties. One of the most widely used is Lipinski's Rule of Five, which sets guidelines for molecular properties that are associated with good oral bioavailability.
For this compound, these properties can be readily calculated using various software tools. The key parameters of Lipinski's Rule of Five are:
Molecular weight (MW) ≤ 500 Da
LogP ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Beyond Lipinski's rule, other important properties can be predicted in silico. The Topological Polar Surface Area (TPSA) is a valuable predictor of drug transport properties, with a value of less than 140 Ų generally considered favorable for oral absorption. The number of rotatable bonds is also an important consideration, as excessive flexibility can lead to poor binding affinity.
Table 3: Predicted Molecular Properties for this compound
| Property | Predicted Value | Compliance with Drug-Likeness Rules |
| Molecular Formula | C₁₄H₈Cl₂N₂ | - |
| Molecular Weight | 291.13 g/mol epa.gov | Complies (≤ 500 Da) |
| LogP | 3.6 | Complies (≤ 5) |
| Hydrogen Bond Donors | 0 | Complies (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Complies (≤ 10) |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | Favorable for good cell permeability |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility |
The in silico prediction of these properties for this compound suggests that the compound possesses a favorable profile for further development as a potential drug candidate. Its compliance with Lipinski's Rule of Five and favorable TPSA value indicate a high likelihood of good oral bioavailability and cell membrane permeability.
Molecular Mechanisms of Action and Pharmacological Targets in Vitro Research
Enzyme Systems as Primary Targets
Receptor Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinases)
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern targeted cancer therapy. Dysregulation of signaling pathways driven by EGFR, HER2, and VEGFR-2 is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). The quinazoline (B50416) skeleton is a well-established pharmacophore for targeting the ATP-binding site of these kinases.
Research has led to the development of numerous quinazoline-based inhibitors. For instance, a series of novel quinazoline sulfonamide derivatives were synthesized and evaluated for their ability to dually target EGFR and VEGFR-2. One promising compound from this series, compound 15 , demonstrated potent inhibitory activity against both EGFR and VEGFR-2 with IC50 values of 0.0728 µM and 0.0523 µM, respectively. Similarly, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors. Within this series, compound SQ2 showed significant VEGFR-2 kinase inhibition with an IC50 value of 0.014 µM.
Achieving selectivity between different RTKs is a significant challenge. In an effort to develop HER2-selective inhibitors, a series of isoquinoline-tethered quinazoline derivatives were synthesized. These compounds showed a 7- to 12-fold improvement in selectivity for HER2 over EGFR when compared to the dual inhibitor lapatinib. Furthermore, novel quinazoline derivatives have been designed as irreversible dual inhibitors of EGFR and HER2. Several of these compounds exhibited inhibitory activity in the nanomolar range, with compounds 1a , 1d , and 1v being more potent than the FDA-approved drug Afatinib in certain cancer cell lines.
| Compound/Derivative Class | Target Kinase(s) | IC50 Value (µM) | Source(s) |
| Quinazoline Sulfonamide (15 ) | EGFR | 0.0728 | |
| Quinazoline Sulfonamide (15 ) | VEGFR-2 | 0.0523 | |
| Cyclopropane-dicarboxamide (SQ2 ) | VEGFR-2 | 0.014 | |
| Quinazolin-4-one derivative (B ) | VEGFR-2 | >11.68 | |
| Irreversible Quinazoline (1a, 1d, 1v ) | EGFR/HER2 | Nanomolar range |
Poly(ADP-Ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Research into quinazoline-based PARP inhibitors has primarily focused on the quinazoline-2,4(1H,3H)-dione and quinazolinone scaffolds, which are structurally related to the core topic but feature one or two oxo groups on the quinazoline ring.
A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety were developed as highly potent PARP-1/2 inhibitors. One standout compound, Cpd36 , displayed remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). Another study utilized the 4-quinazolinone scaffold as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib. This work led to the identification of compound 12c , which had a PARP-1 IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. These findings underscore the potential of the broader quinazoline family in the development of potent PARP inhibitors.
| Compound/Derivative Class | Target Enzyme | IC50 Value (nM) | Source(s) |
| Quinazoline-2,4-dione (Cpd36 ) | PARP-1 | 0.94 | |
| Quinazoline-2,4-dione (Cpd36 ) | PARP-2 | 0.87 | |
| 4-Quinazolinone derivative (12c ) | PARP-1 | 30.38 |
Cyclooxygenase-2 (COX-2) Inhibition and Related Pathways
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoenzyme is a desirable therapeutic goal to reduce inflammatory effects while minimizing gastrointestinal side effects. Several studies have explored 2,3-disubstituted-4(3H)-quinazolinone derivatives as selective COX-2 inhibitors.
In one such study, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized. Compounds 4 and 6 from this series demonstrated strong and selective COX-2 inhibitory activity, with IC50 values of 0.33 µM and 0.40 µM, respectively. Their selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, was greater than 303 and 250, respectively, indicating high selectivity for COX-2. Another investigation focused on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones possessing a para-sulfonamide group, a feature known to enhance COX-2 selectivity. The most active compound in this series, 1c , showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) | Source(s) |
| 2-Mercapto-quinazolinone (4 ) | COX-2 | 0.33 | >303 | |
| 2-Mercapto-quinazolinone (6 ) | COX-2 | 0.40 | >250 | |
| 2-Phenylethenyl-quinazolinone (1c ) | COX-2 | - (47.1% inhibition at 20 µM) | Not Reported |
Cholinesterase (AChE/BuChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are primary therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. The quinazoline scaffold has been investigated as a framework for new cholinesterase inhibitors.
A series of 2-(2-indolyl-)-4(3H)-quinazolines, designed as ring-opened analogues of the alkaloid rutaecarpine, were evaluated as AChE inhibitors. Several derivatives from this series, including compounds 3a-c and 3g-h , showed potent inhibitory activity against AChE and high selectivity over BuChE. Further research on 2,4-disubstituted quinazoline derivatives identified compounds with potent and selective inhibitory activity against BuChE. The structure-activity relationship studies indicated that the nature and position of substitutions on the phenyl rings significantly influenced the inhibitory activity against both eel AChE and equine serum BuChE.
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. As such, TS is a well-established target for anticancer drugs. Research has demonstrated that nonclassical quinazoline derivatives, which lack the traditional glutamate (B1630785) moiety of folate-based inhibitors, can potently inhibit TS.
One study described two series of nonclassical TS inhibitors based on a 4-oxo-quinazoline core. The 2-amino derivatives were potent inhibitors of L1210 TS, with IC50 values ranging from 0.51 to 11.5 µM. A second series of 2-desamino derivatives also showed significant, though somewhat diminished, TS inhibition. A subsequent study focused on improving the poor solubility of a potent TS inhibitor by removing the 2-amino group from the quinazoline ring. This modification resulted in a slight (3- to 9-fold) decrease in direct TS inhibition but dramatically increased cytotoxicity in L1210 cells, likely due to enhanced cellular uptake. The lead 2-desamino compound, 8e , was 8.5-fold more active than its 2-amino counterpart.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Source(s) |
| 2-Amino-4-oxo-quinazolines | L1210 TS | 0.51 - 11.5 | |
| 2-Desamino-10-propargyl-5,8-dideazafolic acid (8e ) | L1210 TS | ~8-fold less potent than parent compound |
Aldoketo Reductase 1C2 (AKR1C2) Inhibition
The aldo-keto reductase (AKR) superfamily, including the AKR1C isoforms, are NADPH-dependent enzymes involved in the metabolism of steroid hormones and other substrates. Specifically, AKR1C2 is involved in the inactivation of 5α-dihydrotestosterone. While the AKR family represents an important therapeutic target, literature specifically detailing the inhibition of AKR1C2 by 2-phenylquinazoline (B3120039) derivatives is limited. Broader studies have identified inhibitors for AKR enzymes, but these are often based on different chemical scaffolds, such as phenylcarbamoylazinane-1,2,4-triazole amides. Further research is required to determine the specific inhibitory potential of 2-(2,3-Dichlorophenyl)quinazoline and its close analogues against the AKR1C2 enzyme.
Receptor and Ion Channel Modulation
The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitution pattern of a 2,3-dichlorophenyl group at the 2-position of the quinazoline ring dictates its unique pharmacological profile.
Gamma-Aminobutyric Acid (GABA) Receptor Interactions
While the quinazoline core is a component of some molecules that interact with GABA receptors, specific in vitro binding studies on this compound are not extensively detailed in the available research. However, studies on related pyrazolo[1,5-a]quinazoline derivatives have been conducted. Research indicates that certain structural features are necessary for GABA-A receptor binding. For instance, dihydro forms of the pyrazolo[1,5-a]quinazoline ring system were found to be inappropriate for the target, and a substituent at the 3-position was deemed necessary for activity. Furthermore, bulky substituents at other positions, such as an 8-amino group with N-benzyl derivatives, resulted in a loss of binding to the GABA-A receptor. These findings suggest that the interaction of quinazoline-based compounds with GABA receptors is highly dependent on specific structural motifs that may not be present in this compound.
Glycine (B1666218) Receptor Interactions
There is currently a lack of specific research data on the direct interaction between this compound and glycine receptors. The field has seen the development of novel stereoselective 2,3-disubstituted quinazoline-4(3H)-one derivatives that incorporate glycine, which have been investigated for other therapeutic properties. rsc.org However, this does not provide direct evidence of the target compound's activity at glycine receptors. Glycine receptors, particularly the α1 subtype, are crucial for inhibitory neurotransmission, and their modulation is a key area of neuropharmacology. nih.govphysoc.org Without direct experimental evidence, any potential interaction remains speculative.
Adenosine (B11128) Receptor A2A Modulation
The adenosine A2A receptor (A2AR) has been identified as a significant target for quinazoline derivatives. nih.gov The 2-aminoquinazoline (B112073) structure is considered a promising scaffold for the design of new A2AR antagonists. nih.gov Research into a series of novel 2-aminoquinazoline derivatives has provided insights into their structure-activity relationships (SAR). nih.gov
Competitive binding assays, often replacing traditional radioligand assays with methods like fluorescence polarization (FP), have been used to determine the binding affinities of these compounds. nih.gov For instance, the introduction of a 2-furan moiety at the C4-position of the quinazoline ring, compared to a phenyl group, has been shown to result in better binding affinities. nih.gov
While data for this compound is not explicitly provided, the research on analogous compounds is extensive. For example, compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine demonstrated a high affinity for the human A2A receptor with a Kᵢ value of 20 nM. nih.gov Further modifications at the C2-position with aminoalkyl chains were explored to enhance antagonist activity and solubility. nih.gov
| Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, µM) |
|---|---|---|
| Compound 5m | 5 | 6 |
| Compound 9x | 21 | 9 |
| Compound 10d | 15 | 5 |
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | N/A |
Data derived from studies on analogous 2-aminoquinazoline derivatives. Compound 5m is a key derivative from the study showing high affinity. nih.gov
These studies underscore that the quinazoline core, with appropriate substitutions, can yield potent A2A receptor antagonists. The dichlorophenyl substitution in the target compound likely influences its electronic and steric properties, which would in turn affect its binding affinity and functional activity at the A2AR.
Benzodiazepine (B76468) Receptor Binding Studies
The interaction of quinazoline derivatives with benzodiazepine receptors, which are allosteric modulatory sites on GABA-A receptors, has been a subject of investigation. Studies on 1,2,3-triazolo[1,5-a]quinazolin-5-ones, which are structurally related to quinazolines, have shown interesting receptor affinity. These findings suggest that the broader quinazoline-based ring system has the potential for benzodiazepine receptor interaction. However, direct binding data for this compound at benzodiazepine receptors is not available in the reviewed literature.
Cellular and Subcellular Modulatory Mechanisms
Beyond receptor interactions, quinazoline derivatives have been shown to modulate fundamental cellular processes, including those involving nucleic acids.
Modulation of DNA-Binding and Intercalation
The planar, polyaromatic structure of the quinazoline ring system makes it a candidate for interaction with double-stranded DNA. nih.gov Such interactions can occur through two primary modes: intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix, or groove binding, where the molecule fits into the minor or major grooves of the DNA. nih.gov These interactions can disrupt DNA replication and transcription, leading to cellular effects such as cytotoxicity. nih.gov
Research on N-alkylanilinoquinazoline derivatives has confirmed that the quinazoline nucleus can be an effective pharmacophore for DNA binding. nih.gov Spectroscopic methods and gel electrophoresis have demonstrated that certain derivatives can trigger DNA binding through an intercalative process. nih.gov The nature and position of substituents on the quinazoline ring, as well as the presence of side chains, are critical in determining the strength and mode of DNA binding. For instance, cationic side chains can interact with the negatively charged phosphate (B84403) backbone of DNA, while other groups can influence groove preference. nih.gov
Although direct studies on the DNA-binding properties of this compound are not specified, its planar quinazoline core suggests a potential for such interactions. The dichlorophenyl substituent would modulate the electronic and steric profile of the molecule, which could influence its ability to intercalate or bind to DNA grooves.
Induction of Apoptotic Processes
Research indicates that certain chemical compounds can induce apoptosis, or programmed cell death, through various mechanisms, including the generation of reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential. nih.govnih.gov The production of ROS can lead to cellular damage and trigger apoptotic pathways. frontiersin.org A critical event in apoptosis is the loss of mitochondrial membrane potential, which can lead to the release of pro-apoptotic factors from the mitochondria. nih.govmsu.ru
Inhibition of Beta-Amyloid (Aβ) Aggregation
The aggregation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease. inrae.fr Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy. Quinazoline derivatives have emerged as a promising class of compounds for this purpose. inrae.frnih.gov
A library of fifty-seven 2,4-disubstituted quinazoline derivatives was synthesized and evaluated for their ability to inhibit Aβ aggregation. nih.gov Several of these derivatives demonstrated significant inhibitory activity, with IC₅₀ values ranging from 270 nM to 16.7 μM. nih.gov Notably, compound 15b (4-(benzylamino)quinazolin-2-ol) was identified as the most potent Aβ aggregation inhibitor in this series, with an IC₅₀ of 270 nM for Aβ₄₀ aggregation. nih.gov Another compound, 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine), also showed good inhibition of Aβ aggregation with an IC₅₀ of 2.3 μM for Aβ₄₀. nih.gov
Furthermore, some quinazoline derivatives have been designed as multi-target agents, also exhibiting cholinesterase inhibition, another key target in Alzheimer's therapy. nih.govnih.gov
Regulation of Oxidative Stress Markers
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products, is implicated in various pathological conditions. nih.gov Quinazoline derivatives have demonstrated the ability to modulate markers of oxidative stress. nih.gov
In a study of 2,4-disubstituted quinazolines, several compounds exhibited antioxidant properties, with inhibition of oxidative stress ranging from 34% to 63.4% at a concentration of 50 μM. nih.gov This antioxidant activity, coupled with their ability to inhibit Aβ aggregation and cholinesterases, highlights the multi-faceted therapeutic potential of the quinazoline scaffold. nih.gov The induction of oxidative stress by toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to involve increased lipid peroxidation and DNA damage, underscoring the importance of antioxidant intervention. nih.gov
Impact on Tau Protein Phosphorylation/Aggregation
The hyperphosphorylation and subsequent aggregation of tau protein into neurofibrillary tangles is another pathological hallmark of Alzheimer's disease and other tauopathies. nih.govnih.gov Research suggests that quinazoline-based compounds can influence these processes. inrae.frnih.gov
While direct studies on this compound's effect on tau are not detailed in the provided results, the broader class of quinazoline derivatives has been investigated for this activity. inrae.frnih.gov For instance, a recently developed quinazoline derivative, compound AV-2 , was shown to reduce Tau protein expression levels in the hippocampus of a mouse model. nih.gov The interplay between tau phosphorylation and aggregation is complex; while phosphorylation can be a key driver of toxicity, aggregation appears to be a necessary subsequent step for neurodegeneration to occur. nih.gov This suggests that inhibiting either or both processes could be a viable therapeutic approach.
Structure-Activity Relationship (SAR) Elucidation from Mechanistic Studies
Correlating Structural Modifications of the Dichlorophenyl Quinazoline Scaffold with Biological Potency and Selectivity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and its appended phenyl ring. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. nih.govnih.gov
For instance, in a series of 4-chlorophenethylaminoquinazoline derivatives, the introduction of a piperazine (B1678402) ring at the C7-position enhanced inhibitory activities against both TNF-alpha production and T-cell proliferation. nih.gov The size of the N-substituent on this piperazine ring was found to be a critical determinant for TNF-alpha production inhibition. nih.gov
In the context of HER2 inhibitors, SAR analysis of quinazoline derivatives revealed that selectivity for HER2 over EGFR is influenced by the aniline (B41778) moiety at the C4-position and substituents at the C6-position. nih.gov Specifically, compound 7c demonstrated an 8 nM IC₅₀ for HER2 and a 240-fold improvement in selectivity over lapatinib. nih.gov
Regarding Aβ aggregation and cholinesterase inhibition, studies on 2,4-disubstituted quinazolines have provided valuable SAR insights. nih.gov These comprehensive studies underscore the importance of systematic structural modifications to fine-tune the biological profile of quinazoline-based compounds. nih.govresearchgate.net
Identification of Pharmacophoric Features for Target Interaction
The quinazoline scaffold is recognized as a privileged structure and an important pharmacophore in medicinal chemistry. researchgate.netnih.gov A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target.
For quinazoline derivatives, the core fused ring system of a benzene (B151609) and a pyrimidine (B1678525) ring forms the fundamental scaffold. researchgate.netdrugbank.com The specific substitutions at various positions dictate the interaction with different biological targets. For example, in the design of cytotoxic agents, specific pharmacophoric features of quinazolinones have been identified that contribute to their anticancer activity. researchgate.net
The development of multi-targeting agents, such as those for Alzheimer's disease, relies on incorporating pharmacophoric elements that can interact with multiple targets like cholinesterases and the Aβ peptide. nih.gov The diverse biological activities reported for quinazoline derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, are a testament to the versatility of this scaffold and the ability to modulate its pharmacophoric features through chemical synthesis. researchgate.netgrowingscience.com
Q & A
Q. What are the established synthetic routes for 2-(2,3-Dichlorophenyl)quinazoline, and what are their critical parameters?
Methodological Answer: Two primary methods are documented:
- Guanidation of 2,3-Dichlorophenyl Ethanone : Reacting 2,3-dichlorophenyl ethanone with guanidine under acidic conditions (e.g., HCl or H₂SO₄) at 60–80°C for 6–12 hours. Yield optimization depends on stoichiometric ratios and pH control .
- Condensation with α-Diketones : Cyclocondensation of 1,2-diamines (e.g., o-phenylenediamine) with α-diketones (e.g., benzil) in solvents like rectified spirit under reflux (80–100°C). Reaction time varies (4–8 hours), and yields improve with inert atmospheres (N₂/Ar) .
Q. Critical Parameters Table
Q. How can researchers characterize and confirm the structural identity of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry and substituent positions. For example, CCDC 1983315 () demonstrates quinazoline-thiophene derivatives, highlighting protocols applicable to dichlorophenyl analogs .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm) and quinazoline backbone signals. Note: Inconsistent multiplicities or missing J-values (e.g., in ) require repeat experiments with deuterated solvents (CDCl₃/DMSO-d₆) and optimized relaxation delays .
- Elemental Analysis : Match experimental C/H/N/Cl% with theoretical values (e.g., C₉H₆Cl₂N₄: C 47.18%, H 2.64%, N 20.44%, Cl 28.74%) .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Decomposition Hazards : Thermal degradation releases HCl gas, NOₓ, and carbon oxides. Use fume hoods, acid-resistant PPE (gloves, goggles), and monitor ventilation .
- Toxicological Gaps : Limited acute toxicity data () necessitate treating the compound as a potential cyanide precursor. Implement protocols for cyanide exposure (e.g., amyl nitrite antidote availability) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Case Example : If NMR spectra show unexpected splitting (e.g., misassigned 2,6-dichloro to 2,3-dichloro), repeat experiments with higher field instruments (≥500 MHz) and 2D techniques (COSY, HSQC). Cross-validate with High-Resolution Mass Spectrometry (HRMS) .
- Contradiction Management : Compare crystallographic data (e.g., bond angles from ) with computational models (DFT calculations) to validate substituent positions .
Q. What factors influence regioselectivity in cyclocondensation reactions forming quinazoline derivatives?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on α-diketones, while protic solvents (e.g., ethanol) may slow cyclization. highlights rectified spirit’s role in stabilizing intermediates .
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring direct cyclization to specific quinazoline positions. Computational studies (e.g., Fukui indices) predict reactive sites .
Q. How can reaction yields be optimized when using dichlorophenyl precursors with varying substituents?
Methodological Answer:
- Substituent Impact : Bulky groups (e.g., 2,3-dichloro) may sterically hinder guanidation. Use microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 30 minutes vs. 12 hours) .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in α-diketones, enhancing cyclocondensation efficiency. demonstrates this in piperazine derivative synthesis .
Q. Yield Optimization Table
| Precursor Substituent | Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-Dichloro | Microwave-assisted | None | 65–70 | |
| 2,3-Dichloro | Cyclocondensation | ZnCl₂ | 82–85 |
Data Contradictions and Mitigation Strategies
- Toxicity Data Gaps : While lacks acute toxicity data, notes potential cyanide release. Researchers should assume worst-case scenarios and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
- Spectral Misassignments : Cross-check NMR data with synthetic intermediates (e.g., ’s 2,6-dichloro vs. 2,3-dichloro error) and publish corrigenda if necessary .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
